4-Isopropoxy-2-methylbutanoic acid
Description
4-Isopropoxy-2-methylbutanoic acid is an aliphatic carboxylic acid derivative characterized by a butanoic acid backbone substituted with an isopropoxy group at the fourth carbon and a methyl group at the second carbon. This structure confers unique physicochemical properties, including moderate polarity due to the ether-linked isopropoxy group and steric effects from the methyl substituent.
Properties
Molecular Formula |
C8H16O3 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-methyl-4-propan-2-yloxybutanoic acid |
InChI |
InChI=1S/C8H16O3/c1-6(2)11-5-4-7(3)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10) |
InChI Key |
KXEWCRPSIIEFPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCC(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropoxy-2-methylbutanoic acid typically involves the esterification of 4-hydroxy-2-methylbutanoic acid with isopropanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The ester is then hydrolyzed under acidic or basic conditions to yield 4-Isopropoxy-2-methylbutanoic acid.
Industrial Production Methods: On an industrial scale, the production of 4-Isopropoxy-2-methylbutanoic acid may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Isopropoxy-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Isopropoxy-2-methylbutanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Isopropoxy-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
Structural Analogs in Aliphatic Carboxylic Acids
4-Methoxy-2,4-dioxobutanoic Acid
- Structure : Features a methoxy group at position 4 and two oxo groups at positions 2 and 3.
- Key Differences: The absence of a methyl group and the presence of dioxo groups increase electrophilicity and reactivity compared to 4-isopropoxy-2-methylbutanoic acid. The methoxy group also reduces steric hindrance relative to isopropoxy.
- Applications: Likely used in synthetic pathways requiring keto-enol tautomerization, as inferred from its similarity to ethyl 4-(benzyloxy)-3-oxobutanoate (similarity score: 0.61) .
Ethyl 4-(Benzyloxy)-3-oxobutanoate
- Structure : An ester derivative with a benzyloxy group and a ketone at position 3.
- Key Differences : The ester group enhances solubility in organic solvents, while the aromatic benzyl moiety increases lipophilicity. This contrasts with the carboxylic acid and aliphatic isopropoxy group in the target compound.
- Applications : Common in esterification reactions for drug intermediate synthesis .
Aromatic Carboxylic Acid Derivatives
4-Isopropoxy-3-methylbenzoic Acid
- Structure : A benzoic acid derivative with isopropoxy and methyl groups on the aromatic ring.
- Key Differences: The aromatic ring introduces resonance stabilization, lowering acidity (pKa ~4.2 for benzoic acids) compared to aliphatic carboxylic acids like 4-isopropoxy-2-methylbutanoic acid (predicted pKa ~4.7–5.0). The isopropoxy group in both compounds enhances lipophilicity, but the aliphatic chain in the target compound may improve flexibility in molecular interactions .
4-(Propan-2-yl)benzoic Acid (4-Isopropylbenzoic Acid)
- Structure : Features an isopropyl group on the aromatic ring.
- Key Differences : The absence of an ether linkage (compared to isopropoxy) reduces polarity. This compound’s higher melting point (∼200°C) and lower solubility in water align with trends observed in substituted benzoic acids .
Substituent Effects on Properties
| Compound | Backbone | Substituents | Key Properties |
|---|---|---|---|
| 4-Isopropoxy-2-methylbutanoic acid | Aliphatic carboxylic acid | C4: isopropoxy; C2: methyl | Moderate polarity, steric hindrance at C2 |
| 4-Methoxy-2,4-dioxobutanoic acid | Aliphatic carboxylic acid | C4: methoxy; C2,4: oxo | High reactivity, electrophilic carbonyl groups |
| 4-Isopropoxy-3-methylbenzoic acid | Aromatic carboxylic acid | C4: isopropoxy; C3: methyl | Resonance stabilization, lower acidity |
| 4-Isopropylbenzoic acid | Aromatic carboxylic acid | C4: isopropyl | High melting point, low aqueous solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
